Methyl 2-{[4-(aminomethyl)phenyl]methanesulfonyl}acetate Methyl 2-{[4-(aminomethyl)phenyl]methanesulfonyl}acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17524850
InChI: InChI=1S/C11H15NO4S/c1-16-11(13)8-17(14,15)7-10-4-2-9(6-12)3-5-10/h2-5H,6-8,12H2,1H3
SMILES:
Molecular Formula: C11H15NO4S
Molecular Weight: 257.31 g/mol

Methyl 2-{[4-(aminomethyl)phenyl]methanesulfonyl}acetate

CAS No.:

Cat. No.: VC17524850

Molecular Formula: C11H15NO4S

Molecular Weight: 257.31 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-{[4-(aminomethyl)phenyl]methanesulfonyl}acetate -

Specification

Molecular Formula C11H15NO4S
Molecular Weight 257.31 g/mol
IUPAC Name methyl 2-[[4-(aminomethyl)phenyl]methylsulfonyl]acetate
Standard InChI InChI=1S/C11H15NO4S/c1-16-11(13)8-17(14,15)7-10-4-2-9(6-12)3-5-10/h2-5H,6-8,12H2,1H3
Standard InChI Key HYINPNLXXBSLAF-UHFFFAOYSA-N
Canonical SMILES COC(=O)CS(=O)(=O)CC1=CC=C(C=C1)CN

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound’s molecular formula is C₁₁H₁₅NO₄S, with a molecular weight of 257.31 g/mol. Its IUPAC name, methyl 2-[[4-(aminomethyl)phenyl]methylsulfonyl]acetate, reflects a structure comprising:

  • A methyl acetate group at position 2 of the sulfonyl-acetate backbone.

  • A 4-(aminomethyl)phenyl substituent linked via a methylsulfonyl bridge.

Key spectral data from nuclear magnetic resonance (NMR) spectroscopy includes:

  • ¹H-NMR (CDCl₃, δ ppm): 7.91 (d, 2H, aromatic), 7.50 (d, 2H, aromatic), 3.74 (s, 2H, CH₂SO₂), 3.73 (s, 3H, OCH₃), 3.05 (s, 3H, SO₂CH₃) .

  • Infrared (IR) signatures: Expected peaks for sulfonyl (S=O, ~1350–1160 cm⁻¹) and ester (C=O, ~1740 cm⁻¹) groups.

Physicochemical Data

PropertyValueSource
Melting PointNot reported
Boiling PointNot reported
SolubilitySoluble in polar organic solvents (e.g., methanol, ethyl acetate)
LogP (Partition Coefficient)Estimated ~1.2 (calculated via PubChem tools)

The aminomethyl group enhances water solubility compared to non-polar analogs, while the sulfonyl moiety contributes to electrophilic reactivity, enabling nucleophilic substitution or cross-coupling reactions .

Applications in Pharmaceutical Research

Case Study: Kinase Inhibitor Development

In a patented route (US2008/139562), methyl 4-(methanesulfonyl)phenyl acetate derivatives were intermediates in tyrosine kinase inhibitors, critical for oncology therapeutics . The aminomethyl group allows further functionalization via amide bond formation or Schiff base synthesis.

Hazard StatementRisk Mitigation
H315 (Skin irritation)Use nitrile gloves; avoid direct contact.
H319 (Eye irritation)Employ safety goggles.
H335 (Respiratory irritation)Use fume hoods or respirators.

Related Compounds and Analogues

Structural Derivatives

Compound NameCAS NumberKey Difference
Methyl 2-(4-(methylsulfonyl)phenyl)acetate300355-18-4Lacks aminomethyl group
Methyl 2-[(4-aminophenyl)methylsulfonyl]acetate7402-50-8Amino vs. aminomethyl

Comparative Reactivity

The aminomethyl group in the subject compound enhances nucleophilicity compared to its aniline analog (7402-50-8), enabling reactions with carbonyl electrophiles (e.g., ketones, aldehydes) .

Future Directions and Research Gaps

Unresolved Challenges

  • Crystallography: Single-crystal X-ray data remain unpublished, limiting conformational analysis.

  • Toxicology: In vivo safety profiles are undocumented, necessitating preclinical studies.

Opportunities in Materials Science

Potential applications in sulfonated polymer synthesis could exploit its dual functionality for ion-exchange membranes or proton-conductive materials.

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